molecular formula C30H29N3O2S B11472266 N-[4-(Methoxymethyl)-6-methyl-2-{4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}thieno[2,3-B]pyridin-3-YL]benzamide

N-[4-(Methoxymethyl)-6-methyl-2-{4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}thieno[2,3-B]pyridin-3-YL]benzamide

Cat. No.: B11472266
M. Wt: 495.6 g/mol
InChI Key: AKTIXMHIZKQNEE-UHFFFAOYSA-N
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Description

N-[4-(Methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-B]pyridine core, followed by the introduction of the spirocyclic isoquinoline moiety. Key steps in the synthesis include:

    Formation of the Thieno[2,3-B]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases and elevated temperatures.

    Introduction of the Spirocyclic Isoquinoline Moiety: This is achieved through a series of reactions, including nucleophilic substitution and cyclization, often requiring the use of catalysts and specific solvents.

    Final Coupling with Benzamide: The final step involves the coupling of the synthesized intermediate with benzamide, typically under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(Methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(Methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-benzimidazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

N-[4-(Methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide stands out due to its spirocyclic isoquinoline moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C30H29N3O2S

Molecular Weight

495.6 g/mol

IUPAC Name

N-[4-(methoxymethyl)-6-methyl-2-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylthieno[2,3-b]pyridin-3-yl]benzamide

InChI

InChI=1S/C30H29N3O2S/c1-19-16-22(18-35-2)24-26(32-28(34)20-10-4-3-5-11-20)27(36-29(24)31-19)25-23-13-7-6-12-21(23)17-30(33-25)14-8-9-15-30/h3-7,10-13,16H,8-9,14-15,17-18H2,1-2H3,(H,32,34)

InChI Key

AKTIXMHIZKQNEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC4(CCCC4)CC5=CC=CC=C53)NC(=O)C6=CC=CC=C6)COC

Origin of Product

United States

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